molecular formula C16H15ClN2O4 B2505376 {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 478863-97-7

{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate

Cat. No. B2505376
CAS RN: 478863-97-7
M. Wt: 334.76
InChI Key: NLDUDUDBOVDHNJ-UHFFFAOYSA-N
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Description

{(4-Methoxyphenyl)methyl}carbamoyl}methyl 2-chloropyridine-3-carboxylate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant and anxiolytic. It was first synthesized in the late 1970s and has been used clinically since the early 1990s. Moclobemide is known to have fewer side effects than other antidepressants and has been shown to be effective in treating depression, anxiety, and panic disorder.

Mechanism of Action

{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate increases the levels of these neurotransmitters in the brain, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has been shown to increase levels of serotonin and norepinephrine in the brain, which can help to alleviate symptoms of depression and anxiety. It has also been shown to have fewer side effects than other antidepressants, such as weight gain and sexual dysfunction.

Advantages and Limitations for Lab Experiments

{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has been used in animal models of depression to study the effects of increased levels of serotonin and norepinephrine in the brain. However, it is important to note that the effects of {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate on animal models may not necessarily translate to humans, and further research is needed to fully understand its effects.

Future Directions

Future research on {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate could focus on its potential use in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. It could also be studied in combination with other antidepressants to determine if it could enhance their effects. Additionally, further research is needed to fully understand the long-term effects of {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate on the brain and body.

Synthesis Methods

{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate can be synthesized by reacting 2-chloropyridine-3-carboxylic acid with (4-methoxyphenyl)methylamine to form the corresponding amide. The amide is then reacted with methyl chloroformate to form the carbamate ester, which is then treated with sodium hydroxide to form {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate.

Scientific Research Applications

{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has been extensively studied in clinical trials and has been shown to be effective in treating depression, anxiety, and panic disorder. It has also been studied in animal models of depression and has been shown to increase levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-22-12-6-4-11(5-7-12)9-19-14(20)10-23-16(21)13-3-2-8-18-15(13)17/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDUDUDBOVDHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate

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